2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide
Description
2-Chloro-N-(2-methoxy-2-phenylbutyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked to a substituted amine moiety (2-methoxy-2-phenylbutyl). This structural arrangement confers unique physicochemical and biological properties, making it a compound of interest in medicinal and agrochemical research.
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-18(22-2,14-9-5-4-6-10-14)13-20-17(21)15-11-7-8-12-16(15)19/h4-12H,3,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVGYOXMTTWKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 2-methoxy-2-phenylbutylamine under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The benzamide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the benzamide core can form stable complexes with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
Substituents on the benzamide core and amine side chain significantly alter melting points, solubility, and crystallinity. For example:
- Key Observations :
- Pyrimidinyl-substituted benzamides (e.g., compounds 14–19) exhibit melting points ranging from 126°C to 166°C, influenced by electron-withdrawing groups (e.g., Cl) and steric bulk .
- The absence of rigid aromatic substituents in the target compound’s 2-methoxy-2-phenylbutyl group may lower its melting point compared to pyrimidinyl analogues.
Structural Conformation and Hydrogen Bonding
Crystallographic studies of benzamides reveal critical conformational trends:
- In 2-chloro-N-(2-methylphenyl)benzamide , the ortho-Cl atom is syn to the C=O bond, while the methyl group adopts a syn conformation relative to the N–H bond, stabilizing the structure via intramolecular interactions .
- 2-Chloro-N-(3-chlorophenyl)benzamide shows a dihedral angle of 69.74° between benzoyl and aniline rings, with N–H⋯O hydrogen bonding forming crystalline networks .
Biological Activity
2-Chloro-N-(2-methoxy-2-phenylbutyl)benzamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro substituent on the benzene ring and a methoxy-phenylbutyl group attached to the nitrogen atom of the amide functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 323.81 g/mol. Research indicates that this compound exhibits various biological activities, especially in enzyme inhibition and interactions with proteins.
The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors. The structural features, particularly the chloro and methoxy groups, facilitate interactions through hydrogen bonding and hydrophobic effects. This interaction profile positions the compound as a candidate for further studies in drug development, particularly in areas requiring modulation of enzymatic activity.
Enzyme Inhibition
Studies have shown that this compound can inhibit various enzymes, which may lead to therapeutic applications in treating diseases where enzyme dysregulation is a factor. The compound's unique substituents significantly influence its binding affinity and inhibitory activity against target enzymes.
Antiproliferative Activity
Research findings indicate that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been reported to have an IC value in the low micromolar range against various cancer types, suggesting its potential as an anticancer agent. Table 1 summarizes the antiproliferative activities observed in different studies:
Antioxidative Activity
In addition to its antiproliferative properties, this compound has demonstrated antioxidative activity, which is crucial for protecting cells from oxidative stress. This activity is particularly relevant in cancer therapy, where oxidative stress plays a significant role in tumor progression and resistance to treatment.
Case Studies
Several case studies have focused on the therapeutic applications of this compound:
- Cancer Treatment : A study evaluated the efficacy of this compound in inhibiting tumor growth in vivo models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer drug.
- Neuroleptic Activity : Investigations into the neuroleptic properties of related benzamide compounds suggest that modifications similar to those seen in this compound could enhance antipsychotic effectiveness while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
